3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione
Overview
Description
3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C23H17N3O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. With a molecular formula of C23H19N3O2 and a molecular weight of 369.42 g/mol, this compound is characterized by its unique structure that incorporates both indole and pyrrole moieties, which are known for their diverse biological properties.
- IUPAC Name : this compound
- CAS Number : 1239986-50-5
- Molecular Weight : 369.42 g/mol
- Purity : ≥97% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing indole and pyrrole structures have shown significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
Compound 7f | HCT 116 (colorectal carcinoma) | 6.76 | Induction of apoptosis through inhibition of anti-apoptotic proteins |
Compound 7f | A549 (lung carcinoma) | 193.93 | Modulation of apoptotic pathways and cell cycle arrest |
Compound 7e | A549 | >371.36 | Weak effect compared to controls |
These findings suggest that the compound may act similarly by interfering with apoptotic pathways and promoting cell death in cancer cells .
Antimicrobial Activity
Indole and pyrrole derivatives are also noted for their antimicrobial properties. Compounds structurally related to the target molecule have demonstrated activity against various bacterial strains and fungi. The presence of the indole moiety has been correlated with enhanced antimicrobial efficacy .
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : Compounds with similar structures have been shown to promote apoptosis in cancer cells by modulating the expression of key proteins involved in the apoptotic pathway.
- Cell Cycle Arrest : The ability to halt the cell cycle at specific checkpoints contributes to the anticancer effects observed.
- Antimicrobial Action : The interaction with microbial cell membranes disrupts their integrity, leading to cell death.
Case Studies
Recent research has focused on synthesizing various derivatives of the parent compound to evaluate their biological activities:
Study on Dual Inhibition of Blood Coagulation Factors
A study designed new derivatives based on the core structure of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline aimed at developing dual inhibitors for blood coagulation factors Xa and XIa. These compounds exhibited promising results in inhibiting thrombin activity .
Synthesis and Evaluation of Hybrid Derivatives
Another study synthesized hybrid derivatives incorporating both indole and pyrrole units and evaluated their anticancer properties against multiple human cancer cell lines. The results indicated varying degrees of cytotoxicity depending on structural modifications .
Properties
IUPAC Name |
3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrole-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,24H,4,6,10H2,(H,25,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOMTMSVRMPSGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=CN3C1)C4=C(C(=O)NC4=O)C5=CNC6=CC=CC=C65 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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